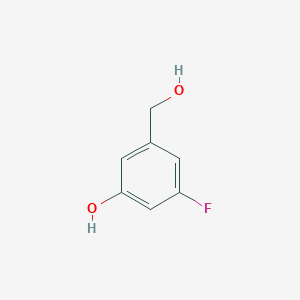

3-Fluoro-5-(hydroxymethyl)phenol

Description

3-Fluoro-5-(hydroxymethyl)phenol is an organic compound characterized by the presence of a fluorine atom and a hydroxymethyl group attached to a phenol ring

Synthetic Routes and Reaction Conditions:

Direct Fluorination: One common method involves the direct fluorination of 5-(hydroxymethyl)phenol using a fluorinating agent such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3).

Hydroxymethylation: Another approach is the hydroxymethylation of 3-fluorophenol using formaldehyde and a suitable catalyst.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various derivatives, such as 3-fluoro-5-(hydroxymethyl)benzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenol ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Typical reagents include halogens (e.g., bromine) and strong acids (e.g., sulfuric acid).

Major Products Formed:

Oxidation: 3-Fluoro-5-(hydroxymethyl)benzoic acid

Reduction: 3-Fluoro-5-(hydroxymethyl)aniline

Substitution: Various halogenated derivatives

Properties

IUPAC Name |

3-fluoro-5-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c8-6-1-5(4-9)2-7(10)3-6/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCWZZPSUZGTMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

3-Fluoro-5-(hydroxymethyl)phenol serves as a valuable building block in the development of pharmaceuticals. Its structural similarity to other bioactive molecules allows it to act as a bioisostere, which can enhance drug efficacy and reduce toxicity.

Case Study: Inhibition of Enzymatic Activity

Research indicates that compounds with similar structures can inhibit specific enzymes involved in disease processes. For instance, derivatives of fluorinated phenols have shown potential in inhibiting lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to inflammatory diseases such as atherosclerosis and Alzheimer's disease. The incorporation of fluorine may enhance binding affinity due to the electron-withdrawing effect of fluorine, which can stabilize enzyme-substrate interactions .

Material Science Applications

In material science, this compound is utilized in the synthesis of polymers and coatings that require enhanced thermal stability and chemical resistance. The presence of the hydroxymethyl group allows for further functionalization, enabling the creation of complex polymer architectures.

Table 1: Properties of Fluorinated Polymers

| Property | Non-Fluorinated Polymer | Fluorinated Polymer |

|---|---|---|

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | High |

| Mechanical Strength | Moderate | Enhanced |

Synthetic Intermediate

As a synthetic intermediate, this compound is used in various organic synthesis pathways. It can be converted into more complex structures through reactions such as electrophilic aromatic substitution or coupling reactions.

Table 2: Synthetic Pathways Involving this compound

| Reaction Type | Product | Conditions |

|---|---|---|

| Electrophilic Aromatic Substitution | Fluorinated derivatives | Acidic medium |

| Coupling Reactions | Biologically active compounds | Palladium-catalyzed conditions |

Research Insights

Recent studies have highlighted the importance of fluorinated compounds in drug design due to their ability to influence pharmacokinetics and pharmacodynamics. For example, the incorporation of fluorine has been shown to improve the metabolic stability of certain drugs while enhancing their therapeutic profiles .

Case Study: Fluorinated Anticancer Agents

Fluorinated phenolic compounds have been explored as potential anticancer agents due to their ability to interfere with cellular signaling pathways. Compounds similar to this compound have demonstrated cytotoxic effects in various cancer cell lines, suggesting a promising avenue for further research .

Mechanism of Action

The mechanism by which 3-Fluoro-5-(hydroxymethyl)phenol exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, thereby modulating biological pathways.

Comparison with Similar Compounds

3-Fluoro-5-hydroxybenzamide: Similar structure but with an amide group instead of a hydroxymethyl group.

3-Fluoro-4-methylphenol: Similar structure but with a methyl group instead of a hydroxymethyl group.

Uniqueness: 3-Fluoro-5-(hydroxymethyl)phenol is unique due to the presence of both fluorine and hydroxymethyl groups on the phenol ring, which can influence its reactivity and binding properties compared to similar compounds.

Biological Activity

3-Fluoro-5-(hydroxymethyl)phenol, a fluorinated phenolic compound, has garnered attention due to its potential biological activities and applications in medicinal chemistry. The introduction of a fluorine atom can significantly alter the biological properties of organic compounds, influencing their pharmacokinetics and interaction with biological targets.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1260762-16-0 |

| Molecular Formula | C8H9F1O2 |

| Molecular Weight | 172.16 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The fluorine atom enhances the compound's lipophilicity, which may facilitate its penetration into biological membranes and improve binding affinity to target proteins.

Enzyme Interaction

Fluorinated compounds often exhibit altered enzymatic interactions compared to their non-fluorinated counterparts. For instance, studies have shown that the presence of a fluorine atom can enhance the binding affinity to enzymes involved in metabolic pathways, similar to the case observed with other fluorinated phenolic compounds .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains.

- Antioxidant Properties : The hydroxymethyl group may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like aromatase and steroid sulfatase, which are crucial in hormone synthesis pathways .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various phenolic compounds, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations.

- Aromatase Inhibition : In vitro assays demonstrated that derivatives of fluorinated phenols could inhibit aromatase activity, which is essential for estrogen biosynthesis. The IC50 values for related compounds were reported in the nanomolar range, suggesting potential therapeutic applications in hormone-related disorders .

Structure-Activity Relationship (SAR)

The substitution pattern on the phenolic ring significantly influences the biological activity of this compound:

| Substituent Position | Biological Activity Impact |

|---|---|

| Ortho Position | Increased binding affinity to target enzymes |

| Meta Position | Reduced inhibitory effect on aromatase |

| Para Position | Variable effects depending on additional functional groups |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.